Hexahydropyridazine dihydrochloride

Description

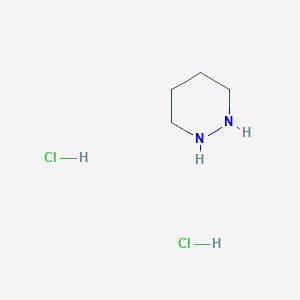

Structure

3D Structure of Parent

Properties

IUPAC Name |

diazinane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-2-4-6-5-3-1;;/h5-6H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUZEZLTRTTWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611246 | |

| Record name | Hexahydropyridazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124072-89-5 | |

| Record name | Hexahydropyridazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diazinane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hexahydropyridazine Dihydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of hexahydropyridazine dihydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document synthesizes fundamental properties with practical, field-proven insights into its synthesis, characterization, and application. The structure of this guide is designed to logically flow from foundational knowledge to practical application, mirroring the workflow of a research and development scientist.

Core Molecular Attributes and Physicochemical Properties

Hexahydropyridazine, also known as 1,2-diazinane, is a saturated six-membered ring containing two adjacent nitrogen atoms. The dihydrochloride salt form enhances its stability and aqueous solubility, making it a versatile reagent in various synthetic contexts.

Structural and Identification Parameters

The fundamental characteristics of this compound are summarized below, providing essential identifiers for procurement and analysis.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 1,2-Diazinane Dihydrochloride | [1] |

| CAS Number | 124072-89-5 | [1] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 159.06 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

Physicochemical Data

Understanding the physical properties is critical for designing experimental conditions, including reaction setup and purification strategies.

| Property | Value | Source(s) |

| Melting Point | 135-137 °C | [1] |

| Solubility | Soluble in water. Limited solubility in organic solvents. | [2] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [3] |

| Storage | Store in an inert atmosphere at room temperature. | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol describes a common and reliable method starting from 1,4-dibromobutane.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

-

Preparation of the Reaction Vessel: To a 1-liter, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 7.6 g of sodium hydride (60% dispersion in mineral oil, 0.19 mol, 2.2 eq.).

-

Washing of Sodium Hydride: Wash the sodium hydride three times with hexane to remove the mineral oil.

-

Addition of Solvent and Reactant: Add 350 mL of anhydrous dimethylformamide (DMF) to the flask. Cool the mixture to 0 °C using an ice bath.

-

Slow Addition of Hydrazine Derivative: Slowly add a solution of 20 g of tert-butylhydrazinium formate (0.086 mol, 1 eq.) dissolved in 50 mL of anhydrous DMF via the dropping funnel.

-

Reaction with 1,4-Dibromobutane: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Then, add 10.27 mL of 1,4-dibromobutane (0.086 mol, 1 eq.) in a single portion. Stir the reaction mixture overnight at room temperature.[1]

-

Quenching and Extraction: Quench the reaction by carefully adding water until gas evolution ceases. Partition the mixture between diethyl ether and water. Separate the layers and wash the organic phase twice with water.

-

Concentration: Concentrate the ether layer under reduced pressure.[1]

-

Salt Formation and Precipitation: Dissolve the residue in 300 mL of a 4N HCl solution in dioxane. Add 300 mL of diethyl ether and stir the mixture at room temperature for 1 hour, during which a white solid will precipitate.[1]

-

Isolation of the Final Product: Isolate the white solid by filtration and dry it under vacuum to yield this compound (13.7 g, 100% yield).[1]

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.

-

¹H NMR (400 MHz, DMSO-d₆): δ 3.0 (m, 4H), 1.6 (m, 4H).[1]

Interpretation:

-

The multiplet at approximately 3.0 ppm corresponds to the four protons on the carbons adjacent to the nitrogen atoms (C3-H₂ and C6-H₂). The deshielding effect of the electronegative nitrogen atoms causes this downfield shift.

-

The multiplet at around 1.6 ppm is assigned to the four protons on the central carbons of the ring (C4-H₂ and C5-H₂).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit two signals corresponding to the two sets of equivalent carbons.

-

Expected Chemical Shifts (Predicted):

-

C3 and C6: Approximately 45-55 ppm.

-

C4 and C5: Approximately 20-30 ppm.

-

Interpretation:

-

The carbons adjacent to the nitrogen atoms (C3 and C6) are expected to be more deshielded and appear further downfield.

-

The central carbons (C4 and C5) will be more shielded and appear upfield.

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups and bonding within the molecule.

-

Key Expected Absorptions:

-

N-H Stretch: A broad absorption in the region of 3200-2700 cm⁻¹ is characteristic of the N-H stretching in an amine salt.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are due to the C-H stretching of the sp³ hybridized carbons.

-

N-H Bend: A peak around 1600-1500 cm⁻¹ can be attributed to N-H bending vibrations.

-

C-N Stretch: This absorption is typically found in the 1250-1020 cm⁻¹ region.

-

Mass Spectrometry

Mass spectrometry of the dihydrochloride salt will likely show the fragmentation of the parent hexahydropyridazine molecule.

-

Expected Molecular Ion (of the free base): [M]⁺ at m/z = 86.14.

-

Common Fragmentation Patterns: The fragmentation of cyclic amines often involves the loss of alkyl radicals and ring opening. Expect to see fragments corresponding to the loss of ethylene (m/z = 58) and other smaller fragments.

Chemical Reactivity and Applications in Drug Development

This compound serves as a versatile nucleophile in a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.

Core Reactivity Profile

The two nitrogen atoms in the hexahydropyridazine ring are nucleophilic and can react with a range of electrophiles.

-

N-Alkylation: The nitrogen atoms can be alkylated using alkyl halides. This reaction typically requires a base to neutralize the hydrohalic acid formed as a byproduct. Mono- or di-alkylation can be controlled by adjusting the stoichiometry of the reactants.[4]

-

N-Acylation: Acylation of the nitrogen atoms can be achieved using acyl chlorides or anhydrides to form amides.

Logical Workflow for N-Alkylation

Sources

A Comprehensive Technical Guide to the Synthesis of Hexahydropyridazine Dihydrochloride

Abstract

This technical guide provides a detailed exploration of the synthesis, characterization, and safe handling of hexahydropyridazine dihydrochloride, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. We present a robust and validated protocol for the synthesis via the cyclization of 1,4-dibromobutane with hydrazine, followed by salt formation. The guide includes a thorough examination of the reaction mechanism, comprehensive analytical characterization data (NMR, IR, and Melting Point), and critical safety protocols required for handling hazardous reagents like hydrazine. Visual aids, including workflow and mechanistic diagrams, are provided to enhance understanding. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important chemical intermediate.

Introduction: The Significance of the Hexahydropyridazine Core

The hexahydropyridazine (also known as 1,2-diazinane) framework is a six-membered saturated heterocycle containing two adjacent nitrogen atoms. This structural motif is of significant interest in pharmaceutical research as it serves as a versatile building block for a wide array of bioactive molecules. Its derivatives are explored for potential therapeutic applications in treating central nervous system (CNS) disorders, including anxiety and depression.[1] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and subsequent reactions in drug discovery workflows.

This guide provides an in-depth examination of a reliable synthetic route to this compound, focusing on practical execution, mechanistic understanding, and rigorous safety standards.

Synthetic Strategies: An Overview

Several methodologies exist for constructing the hexahydropyridazine ring system. The most prominent strategies include:

-

Reduction of Pyridazine Derivatives : This approach involves the catalytic hydrogenation or chemical reduction of the aromatic pyridazine ring to yield the saturated hexahydropyridazine core.[2] Platinum(IV) oxide is a common catalyst for this transformation.[2]

-

[4+2] Cycloaddition Reactions : The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be employed by reacting a suitable diene with an azo-dienophile.[2][3] This method is particularly valuable for creating complex and stereochemically defined derivatives.[4][5]

-

Ring-Closing Metathesis (RCM) : RCM provides a convergent route from acyclic diene precursors, which can then be reduced to the corresponding hexahydropyridazine.[3]

-

Cyclization of Acyclic Precursors : A direct and classical approach involves the reaction of a hydrazine source with a difunctionalized four-carbon chain. A common example is the double nucleophilic substitution reaction between hydrazine and a 1,4-dihaloalkane.

For the synthesis of the parent this compound, the cyclization of an acyclic precursor offers a straightforward and efficient pathway, which will be the focus of our detailed protocol.

Experimental Protocol: Synthesis via Nucleophilic Cyclization

This section details a robust, step-by-step procedure for the synthesis of this compound from 1,4-dibromobutane and hydrazine hydrate, followed by conversion to the dihydrochloride salt.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | -26 | 197-200 | Irritant, Lachrymator |

| Hydrazine Hydrate (~64% N₂H₄) | H₆N₂O | 50.06 | -51.7 | 120.1 | Toxic, Corrosive, Carcinogen[6][7] |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | -114 | 78 | Flammable |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116 | 34.6 | Extremely Flammable, Peroxide Former |

| Hydrochloric Acid (in Ether or Isopropanol) | HCl | 36.46 | N/A | N/A | Corrosive |

Synthetic Workflow Diagram

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of hexahydropyridazine-3-phosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

An In-Depth Technical Guide to Hexahydropyridazine Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of Hexahydropyridazine Dihydrochloride (CAS Number: 124072-89-5). This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and to ground all claims in authoritative references.

Introduction: The Emerging Significance of the Hexahydropyridazine Moiety

The quest for novel therapeutic agents is a perpetual challenge in the pharmaceutical industry. Heterocyclic compounds form the backbone of a vast array of approved drugs, with nitrogen-containing rings being particularly prominent.[1] The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has garnered significant attention for its unique physicochemical properties that are highly advantageous in drug design.[2][3] These properties include a high dipole moment, robust hydrogen-bonding capabilities, and a lower lipophilicity compared to its carbocyclic analogue, cyclohexane.[2]

Hexahydropyridazine, the fully saturated version of pyridazine, represents a flexible, three-dimensional scaffold that can be strategically functionalized to create diverse chemical libraries for screening against various biological targets. Its dihydrochloride salt, with the CAS number 124072-89-5, offers improved solubility and handling characteristics, making it an attractive starting material for medicinal chemistry campaigns. This guide will delve into the technical details of this promising chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research and development.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 124072-89-5 | [4] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [5][6] |

| Molecular Weight | 159.06 g/mol | [7] |

| Appearance | Off-white to light yellow solid | [5][7] |

| Melting Point | 135-137 °C | [4][7] |

| Solubility | Soluble in water; insoluble in organic solvents | [6] |

| Storage Temperature | 2-8°C, in an inert atmosphere | [6][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the hydrogen atoms in the molecule. For this compound, the spectrum is relatively simple, reflecting the symmetrical nature of the molecule.

-

¹H NMR (400 MHz, DMSO-d₆): δ 3.0 (m, 4H), 1.6 (m, 4H)[5]

-

Interpretation: The multiplet at approximately 3.0 ppm corresponds to the four protons on the carbons adjacent to the nitrogen atoms (positions 3 and 6). The multiplet at around 1.6 ppm is assigned to the four protons on the carbons at positions 4 and 5. The integration of both peaks confirms a 1:1 ratio of these two types of protons. The downfield shift of the protons at positions 3 and 6 is due to the deshielding effect of the adjacent electronegative nitrogen atoms.

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is a prerequisite for its use in further research. A common and effective method involves the cyclization of a linear precursor followed by deprotection and salt formation.

Synthetic Strategy: Rationale and Overview

The synthesis described below employs a classical approach involving the formation of a protected cyclic hydrazine followed by deprotection and conversion to the dihydrochloride salt. The choice of 1,4-dibromobutane as the electrophile provides the four-carbon backbone required for the six-membered ring. Tert-butylhydrazinium formate serves as the hydrazine source, with the tert-butyl group acting as a protecting group that can be subsequently removed under acidic conditions. Sodium hydride is a strong base used to deprotonate the hydrazine, facilitating its nucleophilic attack on the dibromobutane.

Detailed Experimental Protocol

Materials:

-

1,4-dibromobutane

-

tert-butylhydrazinium formate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hexane

-

Diethyl ether

-

4N HCl in dioxane

-

Deionized water

Procedure:

-

Preparation of the Reaction Vessel: In a 1-liter, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 7.6 g of sodium hydride (60% dispersion in mineral oil, 0.19 mol, 2.2 equivalents).

-

Washing of Sodium Hydride: Wash the sodium hydride three times with hexane to remove the mineral oil. Carefully decant the hexane after each wash under a nitrogen atmosphere.

-

Addition of Solvent and Hydrazine: Add 350 mL of anhydrous DMF to the flask and cool the suspension to 0°C using an ice bath.

-

Slow Addition of Hydrazine: Slowly add a solution of 20 g of tert-butylhydrazinium formate (0.086 mol, 1 equivalent) in 50 mL of anhydrous DMF dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction at Room Temperature: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Addition of Dibromobutane: Add 10.27 mL of 1,4-dibromobutane (0.086 mol, 1 equivalent) to the reaction mixture in one portion.

-

Overnight Reaction: Stir the reaction mixture overnight at room temperature.

-

Quenching the Reaction: Carefully quench the reaction by the slow addition of water until gas evolution ceases.

-

Extraction: Partition the mixture between diethyl ether and water. Separate the layers and wash the organic phase twice with water.

-

Concentration: Concentrate the ether layer under reduced pressure to obtain the crude protected hexahydropyridazine.

-

Deprotection and Salt Formation: Dissolve the residue in 300 mL of a 4N HCl solution in dioxane. To this solution, add 300 mL of diethyl ether.

-

Precipitation: Stir the mixture at room temperature for 1 hour. A white solid, this compound, will precipitate.

-

Isolation and Drying: Isolate the white solid by filtration and dry it under vacuum to yield the final product (13.7 g, 100% yield).[5]

Purification and Characterization

The precipitated product is generally of high purity.[8] However, if further purification is required, recrystallization from a suitable solvent system, such as ethanol/ether, can be employed. The purity of the final product should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR and other spectroscopic methods.

Biological and Pharmaceutical Relevance

While specific biological data for this compound is not extensively published, the broader class of pyridazine and its derivatives has shown a remarkable range of pharmacological activities, making this scaffold highly attractive for drug discovery.

A Scaffold for CNS Drug Discovery

The physicochemical properties of the pyridazine ring make it a valuable component in the design of centrally acting agents.[2] Its ability to engage in hydrogen bonding and its dipole moment can facilitate interactions with biological targets within the central nervous system. Derivatives of hexahydropyridazine are being explored for their potential in treating CNS disorders such as anxiety, depression, and neurodegenerative diseases.[7] For instance, certain hexahydropyridazine-containing compounds have been investigated as monoacylglycerol lipase (MAGL) inhibitors, a target for neuroinflammatory conditions.[9]

Potential as Enzyme Inhibitors and Receptor Modulators

The hexahydropyridazine core can be functionalized to create potent and selective inhibitors of various enzymes or modulators of receptors. The two nitrogen atoms provide points for diversification, allowing for the synthesis of libraries of compounds for screening. For example, related heterocyclic structures have been successfully used to develop inhibitors for enzymes like p38 kinase and PARP7, which are implicated in inflammation and cancer, respectively.[4][10] Furthermore, derivatives of related saturated nitrogen heterocycles have been shown to act as potent 5-HT receptor modulators, a key target class for psychiatric and neurological disorders.[7][8]

Illustrative Signaling Pathway: p38 MAPK Inhibition

To visualize the potential mechanism of action for a functionalized hexahydropyridazine derivative, we can consider the p38 MAPK signaling pathway, a key regulator of inflammatory responses. Pyridazine-containing compounds have been identified as inhibitors of p38 kinase.[2]

Caption: Hypothetical inhibition of the p38 MAPK pathway by a hexahydropyridazine derivative.

This diagram illustrates how a suitably modified hexahydropyridazine derivative could potentially inhibit p38 MAPK, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. This represents a plausible, albeit speculative, mechanism of action that warrants further investigation for novel compounds built upon the hexahydropyridazine scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

If inhaled: Move the person to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

-

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Future Outlook and Conclusion

This compound is a versatile and valuable building block for the synthesis of novel chemical entities with therapeutic potential. Its flexible, three-dimensional structure and the presence of two modifiable nitrogen atoms provide a rich platform for the creation of diverse compound libraries. While the specific biological activity of the parent dihydrochloride is not yet fully elucidated, the extensive pharmacology of the broader pyridazine class strongly suggests that derivatives of this scaffold are likely to yield promising drug candidates, particularly in the realm of CNS disorders and inflammatory diseases.

The synthetic protocol detailed in this guide provides a reliable and scalable method for the preparation of this key intermediate. As research in medicinal chemistry continues to evolve, the strategic application of such fundamental building blocks will be paramount in the discovery of the next generation of innovative medicines. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their drug discovery programs.

References

- Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

- Asymmetric synthesis of piperazic acid and derivatives thereof.

- This compound. ChemBK. [Link]

- The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]

- Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][5][11]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. PubMed. [Link]

- Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. PubMed. [Link]

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- This compound. MySkinRecipes. [Link]

- 1,2-Diazinane | C4H10N2 | CID 136334. PubChem. [Link]

- Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. PubChem. [Link]

- Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. PubMed. [Link]

- A new perspective for biological activities of novel hexahydroquinoline deriv

- Calculated pKa values for C-H bonds in 1 and 3.

- Single-Injection HPLC Method for Rapid Analysis of a Combin

- (S)-Hexahydropyridazine-3-carboxylic acid | C5H10N2O2 | CID 1712209. PubChem. [Link]

- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]

- Hydrazine dihydrochloride. NIST WebBook. [Link]

- Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. [Link]

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

- 13C NMR Chemical Shifts.

- Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC. [Link]

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. [Link]

- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

- Sample IR spectra. University of Calgary. [Link]

- HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

- 1H NMR Chemical Shifts.

- INFRARED REFERENCE SPECTRA. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nacchemical.com [nacchemical.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 124072-89-5 [sigmaaldrich.com]

- 5. This compound | 124072-89-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound [myskinrecipes.com]

- 8. EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

Hexahydropyridazine Dihydrochloride: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Molecular Structure, Synthesis, and Reactivity of a Versatile Synthetic Building Block

Introduction

Hexahydropyridazine, also known as 1,2-diazacyclohexane, is a saturated six-membered heterocyclic compound containing a hydrazine moiety. Its dihydrochloride salt is a stable, crystalline solid that serves as a valuable precursor in organic synthesis, particularly in the development of novel pharmaceutical agents. The unique conformational properties and reactivity of the cyclic hydrazine scaffold make it an attractive building block for creating diverse molecular architectures with a wide range of biological activities. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and chemical properties of Hexahydropyridazine Dihydrochloride, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Characterization

The molecular formula of this compound is C₄H₁₂Cl₂N₂, with a molecular weight of 159.06 g/mol . The structure consists of a six-membered ring with two adjacent nitrogen atoms, protonated by two equivalents of hydrochloric acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two multiplets corresponding to the axial and equatorial protons on the carbon atoms of the ring. The protons on the nitrogen atoms may appear as broad signals due to exchange with the solvent and quadrupole effects.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Due to the symmetry of the hexahydropyridazine ring, two signals are anticipated. Based on data from structurally similar piperazine dihydrochloride, the chemical shifts for the carbon atoms in this compound are expected in the range of 40-50 ppm.[1][2][3]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~3.0 - 3.5 | Multiplet |

| ¹H | ~1.7 - 2.1 | Multiplet |

| ¹³C | ~45 | - |

X-ray Crystallography:

Synthesis of this compound

A common and effective method for the synthesis of Hexahydropyridazine involves the cyclization of a suitable precursor, followed by salt formation. One established route utilizes 1,4-dibromobutane as a key starting material.

Experimental Protocol: Synthesis from 1,4-Dibromobutane

This protocol outlines a two-step process for the synthesis of this compound.

Step 1: Synthesis of a Protected Hexahydropyridazine Derivative

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable protected hydrazine derivative, such as di-tert-butyl hydrazine-1,2-dicarboxylate, in an appropriate anhydrous solvent like dimethylformamide (DMF).

-

Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

-

Cyclization: To the resulting solution, add 1,4-dibromobutane dropwise.[6] Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the protected hexahydropyridazine.

Step 2: Deprotection and Salt Formation

-

Deprotection: Dissolve the purified protected hexahydropyridazine in a suitable solvent, such as methanol or dioxane.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) to the reaction mixture.

-

Precipitation: Stir the mixture at room temperature. The this compound will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily centered around the nucleophilic nature of the nitrogen atoms and the potential for N-N bond cleavage.

N-Functionalization

The lone pairs of electrons on the nitrogen atoms, even when protonated, can participate in nucleophilic reactions under appropriate conditions. Deprotonation with a suitable base liberates the free base, which can readily undergo a variety of transformations, including:

-

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to introduce substituents on the nitrogen atoms.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

N-N Bond Cleavage

The nitrogen-nitrogen single bond in cyclic hydrazines is susceptible to cleavage under certain reductive or oxidative conditions.[6][7][8][9][10] This reactivity can be exploited to synthesize various diamine derivatives.

-

Reductive Cleavage: Treatment with reducing agents like sodium in liquid ammonia can lead to the cleavage of the N-N bond, affording 1,4-diaminobutane derivatives.[6]

-

Oxidative Cleavage: Oxidizing agents can also promote the cleavage of the N-N bond, although the reaction pathways can be more complex.

Caption: Key reactivity pathways of Hexahydropyridazine.

Applications in Drug Discovery and Development

The hexahydropyridazine scaffold is of significant interest in medicinal chemistry due to its presence in a number of biologically active molecules. Its derivatives have been explored for a variety of pharmacological applications.[1][7][8]

-

GABA Receptor Modulation: Certain arylaminopyridazine derivatives of GABA have been shown to act as selective and competitive antagonists at the GABA-A receptor site.[4][11][12][13][14] This highlights the potential of the hexahydropyridazine core in designing ligands for this important neurotransmitter receptor.

-

Anticancer and Antimicrobial Agents: The broader class of pyridazine and pyridazinone analogs has demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][7][8]

-

Scaffold for Combinatorial Chemistry: The ability to functionalize both nitrogen atoms of the hexahydropyridazine ring makes it an excellent scaffold for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block in organic synthesis with significant potential in the field of drug discovery. Its well-defined molecular structure, accessible synthesis, and diverse reactivity make it an attractive starting material for the development of novel therapeutic agents. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers aiming to exploit the full potential of this important heterocyclic scaffold.

References

- Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

- Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PubMed. (URL: [Link])

- 1-(p-chlorophenyl)piperazine, dihydrochloride - Optional[13C NMR] - Spectrum. SpectraBase. (URL: [Link])

- Mechanistic insights into N-N bond cleavage in catalytic guanylation reactions between 1,2-diarylhydrazines and carbodiimides. R Discovery. (URL: [Link])

- Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC. (URL: [Link])

- Neighboring Nitrogen Atom-Induced Reactions of Azidoacetyl Hydrazides, including Unexpected Nitrogen-Nitrogen Bond Cleavage of the Hydrazide. MDPI. (URL: [Link])

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. (URL: [Link])

- Piperazine Dihydrochloride. PubChem. (URL: [Link])

- Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PMC. (URL: [Link])

- An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. PMC. (URL: [Link])

- State-dependent energetics of GABAA receptor modul

- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. (URL: [Link])

- GABAA receptor positive allosteric modul

- 1,4 Diazacyclohexane. PharmaCompass.com. (URL: [Link])

- QSAR and drug design of selective GABA-A receptor antagonists. Video abstract 91485. (URL: [Link])

- Synthesis, characterization and theoretical calculations of (1,2-diaminocyclohexane)(1,3-diaminopropane)gold(III) chloride complexes: in vitro cytotoxic evaluations against human cancer cell lines. PubMed. (URL: [Link])

- Piperazine. Wikipedia. (URL: [Link])

Sources

- 1. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 13C NMR [m.chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum [chemicalbook.com]

- 4. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. State-dependent energetics of GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

Hexahydropyridazine Dihydrochloride: A Comprehensive Technical Guide for Advanced Research and Development

Abstract

This technical guide provides an in-depth exploration of Hexahydropyridazine Dihydrochloride, a pivotal heterocyclic scaffold in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles. We will delve into the core physicochemical properties, elucidate synthetic pathways with mechanistic insights, detail robust analytical and spectroscopic characterization methodologies, and explore the burgeoning applications of its derivatives in medicine. Each section is underpinned by authoritative references and practical, field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Importance of the Hexahydropyridazine Core

The hexahydropyridazine ring system, a saturated six-membered heterocycle containing two adjacent nitrogen atoms, represents a versatile and stereochemically rich scaffold. Its dihydrochloride salt form enhances stability and aqueous solubility, making it a convenient precursor for a multitude of chemical transformations. The conformational flexibility of the ring and the nucleophilicity of the nitrogen atoms allow for the construction of diverse molecular architectures, leading to a wide array of compounds with significant biological activities.[1] The exploration of hexahydropyridazine derivatives has yielded promising candidates in therapeutic areas such as oncology, infectious diseases, and neurology.[2] This guide serves as a comprehensive resource to facilitate the effective utilization of this compound in the synthesis of novel chemical entities.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

Core Physical Data

The dihydrochloride salt form significantly influences the physical properties compared to its free base, primarily due to the formation of a stable, crystalline solid with increased polarity.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₂Cl₂N₂ | [3] |

| Molecular Weight | 159.06 g/mol | [3] |

| Appearance | White to pale yellow crystalline solid | [4] |

| CAS Number | 124072-89-5 | [3][5] |

| Melting Point | 135-137 °C | [3][6] |

| Solubility | Soluble in water; insoluble in most organic solvents. | [4] |

| Storage | Store in an inert atmosphere, refrigerated (4°C). | [3] |

Chemical Structure and Conformation

The fundamental structure of this compound involves the protonation of both nitrogen atoms of the 1,2-diazacyclohexane ring.

Caption: 2D representation of this compound.

The six-membered ring typically adopts a chair conformation to minimize steric strain, with the N-H protons and lone pairs of electrons occupying axial or equatorial positions. The specific conformation can influence the reactivity and stereochemical outcome of subsequent reactions.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various routes, with the cyclization of a linear precursor being a common and effective strategy.

Synthesis from 1,4-Dibromobutane

A reliable method for the preparation of Hexahydropyridazine involves the reaction of 1,4-dibromobutane with a protected hydrazine equivalent, followed by deprotection and salt formation.[7]

Overall Reaction:

Caption: Synthetic overview for this compound.

Mechanistic Rationale:

The synthesis proceeds via a nucleophilic substitution mechanism. A protected hydrazine, such as di-tert-butyl hydrazodicarboxylate, is deprotonated by a strong base like sodium hydride (NaH) to form a dianion. This highly nucleophilic species then undergoes a double intramolecular SN2 reaction with 1,4-dibromobutane to form the six-membered ring. The tert-butoxycarbonyl (Boc) protecting groups are subsequently removed under acidic conditions, typically with hydrochloric acid, which also facilitates the formation of the dihydrochloride salt.[7] The choice of a protected hydrazine is crucial to prevent side reactions and polymerization.

Detailed Experimental Protocol

The following protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation of the Hydrazine Dianion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) in anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl hydrazodicarboxylate (1.0 equivalent) in anhydrous DMF. Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cyclization: Add 1,4-dibromobutane (1.0 equivalent) to the reaction mixture in a single portion at room temperature. Stir the reaction overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: Carefully quench the reaction with water. Partition the mixture between diethyl ether and water. Separate the organic layer, and wash it twice with water and once with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection and Salt Formation: Dissolve the crude product in a solution of 4N HCl in dioxane. Add an equal volume of diethyl ether to precipitate the product. Stir the resulting slurry at room temperature for 1 hour.

-

Isolation: Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.[7]

Alternative Synthetic Strategies for Derivatives

The hexahydropyridazine core can also be accessed through other synthetic routes, which are particularly useful for creating substituted derivatives:

-

Reduction of Pyridazines: The pyridazine ring can be reduced to its saturated form using various methods, including catalytic hydrogenation (e.g., with PtO₂ or Pd/C) or chemical reduction with hydride reagents like sodium borohydride (NaBH₄).[8] The choice of reducing agent can influence the stereoselectivity of the reaction.[8]

-

[4+2] Cycloaddition Reactions: The Diels-Alder reaction provides a powerful method for constructing the six-membered ring. This typically involves the reaction of a diene with an azo compound (containing a nitrogen-nitrogen double bond) as the dienophile. Lewis acid catalysis, for instance with gallium trichloride (GaCl₃), can enhance the rate and diastereoselectivity of these cycloadditions.[8]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. In DMSO-d₆, two multiplets are typically observed:

-

δ ≈ 3.0 ppm (m, 4H): Attributed to the four protons on the carbons adjacent to the nitrogen atoms (C3-H₂ and C6-H₂).

-

δ ≈ 1.6 ppm (m, 4H): Corresponds to the four protons on the central carbons (C4-H₂ and C5-H₂).[7] The broadness of the signals is due to the conformational exchange and coupling with the nitrogen atoms. A broad singlet corresponding to the N-H protons may also be observed.

-

-

¹³C NMR: The carbon NMR spectrum is also expected to be simple due to symmetry. For the free base, hexahydropyridazine, two signals are observed:

-

A signal for the carbons adjacent to the nitrogens (C3 and C6).

-

A signal for the central carbons (C4 and C5).[9] For the dihydrochloride salt, a similar pattern is expected, with potential shifts in the peak positions due to the protonation of the nitrogen atoms.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands:

-

N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ is characteristic of the N⁺-H stretching vibrations in the hydrochloride salt.

-

C-H stretching: Sharp peaks around 2950-2850 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the cyclohexane ring.

-

N-H bending: A band around 1600-1500 cm⁻¹ can be attributed to the bending vibrations of the N-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak would correspond to the free base (C₄H₁₀N₂) with a mass-to-charge ratio (m/z) of approximately 86.14.[9] The fragmentation pattern would likely involve the loss of ethylene and other small fragments.

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound.

-

HPLC Protocol (Representative Method): A reversed-phase HPLC method can be developed for purity analysis.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol.[10]

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

-

Internal Standard: A stable, non-reactive compound with a similar retention time can be used for accurate quantification.

-

-

GC Protocol Considerations: Due to the low volatility of the dihydrochloride salt, GC analysis would require derivatization to a more volatile form or the use of high-temperature injection techniques. GC is more suitable for analyzing the free base.[11]

Applications in Drug Development and Organic Synthesis

Hexahydropyridazine and its derivatives are valuable building blocks in medicinal chemistry due to their ability to introduce nitrogen atoms into a molecule, which can be crucial for biological activity and pharmacokinetic properties.

Caption: Therapeutic applications of hexahydropyridazine derivatives.

CNS-Active Agents

Derivatives of hexahydropyridazine have been synthesized and evaluated as ligands for various central nervous system (CNS) receptors. For instance, arylpiperazine moieties have been incorporated into hexahydropyridopyrimidine structures to create potent ligands for serotonin 5-HT₁A and 5-HT₂A receptors, which are important targets for the treatment of depression, anxiety, and other neurological disorders.[12]

Anticancer and Antimicrobial Activity

The pyridazine and related heterocyclic cores are present in numerous compounds with demonstrated anticancer and antimicrobial properties.[1][2] The introduction of the hexahydropyridazine scaffold can lead to novel compounds with improved activity profiles. Studies on related hexahydroquinoline derivatives have shown promising anticancer activity.

Anti-inflammatory Agents

Hexahydropyrimido[1,2-a]azepine derivatives, which share a similar saturated heterocyclic structure, have been investigated as selective COX-2 inhibitors for the treatment of inflammation.[13] This suggests that the hexahydropyridazine scaffold could also be a valuable starting point for the development of new anti-inflammatory drugs.

Building Block in Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound is a versatile intermediate in organic synthesis. It can serve as a diamine component in multi-component reactions (MCRs) to generate complex molecular architectures in a single step.[14] The two nitrogen atoms provide handles for further functionalization, allowing for the creation of diverse libraries of compounds for high-throughput screening.

Safety, Handling, and Disposal

As with all chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Accidental Release: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Chemical incineration is a recommended method of disposal.[6]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and organic synthesis. Its stable, easy-to-handle salt form, combined with the reactivity of the core heterocyclic structure, makes it an attractive starting material for the development of novel therapeutic agents and complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to unlock the full potential of this important building block.

References

- Chemsrc. (2019-06-12). Pyridazine.

- Chemsrc. (n.d.). This compound.

- ChemBK. (2024-04-09). This compound.

- ExportersIndia. (n.d.). Hexahydropyridazine High-Purity.

- PubMed. (2004). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. Part III.

- Sciedu Press. (2021-12-20). A new perspective for biological activities of novel hexahydroquinoline derivatives.

- Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.

- Spectragryph. (n.d.). Infrared Spectra of Small Molecules.

- ResearchGate. (2018). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives.

- PubMed. (2021-02-24). Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents.

- SpectraBase. (n.d.). Hexahydro-pyridazine.

- NIST. (n.d.). Hydrazine dihydrochloride.

- ScienceDirect. (n.d.). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- Open Access Journals. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry.

- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.

- Semantic Scholar. (n.d.). development and validation of a single hplc method for the determination of thirteen pharmaceuticals.

- PubMed. (2018). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives.

- DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds..

- Analyst (RSC Publishing). (n.d.). Rapid on-site identification of pyrrolizidine alkaloids in herbal medicines using miniature mass spectrometry.

- OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.

- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- Chromatography Today. (2009-12-01). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.

- PubChem. (n.d.). Hexahydropyridine hydrochloride.

- Journal of Chemical Health Risks. (2024). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique.

- PMC. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.

- ResearchGate. (2014). HPLC determination of fenazinel dihydrochloride and its related substances.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 124072-89-5 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:124072-89-5 | Chemsrc [chemsrc.com]

- 6. Pyridazine | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 7. This compound | 124072-89-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. omicsonline.org [omicsonline.org]

- 12. Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Hexahydropyridazine dihydrochloride solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Hexahydropyridazine Dihydrochloride

Introduction

Hexahydropyridazine, a saturated heterocyclic compound, and its dihydrochloride salt form are pivotal building blocks in modern medicinal chemistry and drug development. As a constrained diamine scaffold, it is incorporated into a multitude of molecular architectures to modulate physicochemical properties, receptor binding affinity, and pharmacokinetic profiles. The dihydrochloride salt is frequently the preferred form for initial studies due to its typically enhanced crystallinity, stability, and aqueous solubility compared to the free base.

This guide provides an in-depth exploration of the critical physicochemical properties of this compound: its solubility and stability. For researchers, formulation scientists, and process chemists, a comprehensive understanding of these parameters is not merely academic; it is the foundation upon which robust experimental designs, reliable analytical methods, and ultimately, successful therapeutic candidates are built. We will delve into the theoretical underpinnings of its behavior, present practical methodologies for its characterization, and offer field-proven insights into its handling and storage to ensure molecular integrity from the bench to preclinical evaluation.

Part 1: The Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its salt form significantly influences its dissolution characteristics.

General Solubility Characteristics

As a dihydrochloride salt, the molecule is highly polar. The protonated nitrogen atoms readily form favorable ion-dipole interactions with polar solvent molecules. Consequently, this compound exhibits high solubility in aqueous media.[1] Conversely, its solubility is limited in non-polar organic solvents.[1] This behavior is fundamental to its utility in biological assays, which are predominantly aqueous, and informs the selection of appropriate solvents for synthesis, purification, and formulation.

Qualitative Solubility in Common Laboratory Solvents

While precise quantitative solubility data can be batch and temperature-dependent, the following table summarizes the generally observed solubility profile. This information is crucial for selecting appropriate solvent systems for various applications, from reaction work-ups to preparing stock solutions for biological screening.

| Solvent | Type | Predicted Solubility | Rationale & Application Notes |

| Water | Polar Protic | Freely Soluble[1] | The solvent of choice for preparing high-concentration stock solutions for biological assays and formulation development. |

| Methanol | Polar Protic | Soluble | Can be used as a co-solvent with water or for analytical techniques like HPLC. |

| Ethanol | Polar Protic | Sparingly Soluble | Lower polarity than methanol reduces solubility. May be used in crystallization processes. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for creating high-concentration stock solutions for compound libraries. |

| Acetonitrile (ACN) | Polar Aprotic | Slightly Soluble | Often used as the organic component in reverse-phase HPLC mobile phases. |

| Dichloromethane (DCM) | Non-polar | Insoluble | Useful for extraction procedures to separate the salt from non-polar impurities. |

| Diethyl Ether | Non-polar | Insoluble | Primarily used as an anti-solvent to induce precipitation or crystallization from more polar solutions.[2] |

Experimental Protocol: Equilibrium Solubility Determination

Trustworthy solubility data is generated empirically. The shake-flask method (ICH Q6A) remains the gold standard for determining equilibrium solubility. The causality behind this choice is its ability to ensure the system reaches a true thermodynamic equilibrium, providing a definitive solubility value under specified conditions.

Objective: To determine the equilibrium solubility of this compound in a given solvent system at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., 10 mL of phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid is critical to ensure saturation is achieved and maintained.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours). This extended mixing time is necessary to overcome kinetic barriers and reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using the validated analytical method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Part 2: Chemical Stability Profile and Degradation Pathways

Stability is not an inherent property but a measure of a molecule's resistance to chemical change under defined conditions. For drug development, stability studies are mandatory to determine shelf-life, storage conditions, and to identify potential degradation products that could impact safety and efficacy.[3][4]

Key Factors Influencing Stability

-

Hydrolytic Stability (pH): Hydrolysis is one of the most common degradation pathways for pharmaceuticals.[5] The hexahydropyridazine ring, containing N-N and N-C bonds, may be susceptible to pH-dependent hydrolysis. Acidic or alkaline conditions can catalyze ring-opening reactions.[6][7] Forced degradation studies across a wide pH range (e.g., pH 1.2 to pH 9.0) are essential to map this liability.[6]

-

Thermal Stability: Degradation rates are temperature-dependent, often following the Arrhenius equation.[4] Exposing the solid material or solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C) accelerates degradation, allowing for the rapid identification of thermally labile bonds and prediction of long-term stability.[3]

-

Oxidative Stability: The nitrogen atoms in the ring could be susceptible to oxidation. Forced degradation using agents like hydrogen peroxide (H₂O₂) is a standard test to evaluate this pathway.[8][9] The presence of antioxidants or storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.[5][10]

-

Photostability: Exposure to UV or visible light can provide the energy to initiate photochemical degradation. ICH guideline Q1B outlines standardized protocols for photostability testing, involving exposure to a specific illumination intensity for a defined period. Storing the material in amber vials or light-proof containers is a simple and effective control measure.[5]

Conceptual Degradation Pathway

While specific degradation products must be identified experimentally, a plausible degradation pathway for hexahydropyridazine involves hydrolysis leading to ring cleavage. This is a common mechanism for cyclic compounds containing heteroatoms.

Caption: Conceptual pathway for hydrolytic degradation.

Forced Degradation Experimental Design

Forced degradation (or stress testing) is a self-validating system; by intentionally degrading the molecule, one can develop analytical methods capable of detecting and quantifying the resulting impurities.[8]

| Stress Condition | Typical Protocol | Potential Outcome | Rationale |

| Acid Hydrolysis | 0.1 M - 1 M HCl at 60-80°C for 2-24h[9] | Ring opening, formation of smaller amine fragments. | Simulates gastric fluid exposure and assesses stability in acidic formulations. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at 60-80°C for 2-24h[9] | Ring opening, potential for elimination reactions. | Assesses stability in alkaline environments relevant to intestinal transit or basic formulations. |

| Oxidation | 3-30% H₂O₂ at RT for 24h[9] | Formation of N-oxides or other oxidized species. | Probes susceptibility to atmospheric or excipient-derived peroxides. |

| Thermal (Solid) | 80-105°C for 24-72h[8] | Decomposition, discoloration. | Determines intrinsic thermal stability and informs on handling during manufacturing (e.g., milling, drying). |

| Photochemical | ICH Q1B exposure (1.2 million lux hours visible, 200 watt hours/m² UV) | Formation of photo-adducts or radical-induced degradants. | Essential for determining packaging requirements and handling under laboratory/manufacturing lighting. |

Part 3: Stability-Indicating Analytical Methodologies

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. The core principle is specificity: the ability to resolve the intact API from its degradation products and any other potential impurities.

The Central Role of RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for stability testing in the pharmaceutical industry.[11] Its versatility, resolving power, and compatibility with various detectors (especially UV/Vis and Mass Spectrometry) make it ideal for separating complex mixtures of the parent drug and its structurally similar degradants.[11]

Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method

This workflow is grounded in ICH Q2(R1) guidelines, ensuring the resulting method is robust, reliable, and suitable for regulatory submission.

Objective: To develop a validated RP-HPLC method capable of separating this compound from all potential degradation products.

Phase 1: Method Development

-

Column and Mobile Phase Screening:

-

Start with a workhorse column (e.g., C18, 150 x 4.6 mm, 5 µm).

-

Screen mobile phase compositions. A typical starting point is a gradient of a buffered aqueous phase (e.g., 20 mM phosphate or ammonium acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol). The buffer is critical for controlling the ionization state of the analyte and ensuring reproducible retention times.

-

-

Analysis of Stressed Samples:

-

Inject samples from the forced degradation studies. The goal is to find conditions that provide baseline separation between the main peak (intact drug) and all degradant peaks.

-

Adjust gradient slope, buffer pH, and organic modifier to optimize resolution.

-

-

Peak Purity Analysis:

-

Utilize a Photodiode Array (PDA) detector to assess peak purity. This analysis confirms that the main API peak is spectrally homogeneous and not co-eluting with any degradants, which is the cornerstone of a trustworthy SIM.

-

Phase 2: Method Validation

Once an optimized method is established, it must be validated to prove its suitability for its intended purpose.

-

Specificity: Demonstrate resolution of the API from degradants in stressed samples.

-

Linearity: Establish a linear relationship between detector response and concentration over a defined range (e.g., 50-150% of the target concentration) with a correlation coefficient (r²) > 0.999.[8]

-

Accuracy: Determine the closeness of test results to the true value by analyzing samples with known concentrations (spiked placebo or standard addition). Recoveries should typically be within 98-102%.[12]

-

Precision (Repeatability & Intermediate Precision): Assess the method's variability through multiple measurements of the same sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). The relative standard deviation (RSD) should be <2%.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is critical for monitoring the formation of low-level impurities.[13]

-

Robustness: Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5°C, flow rate ±10%) to demonstrate the method's reliability during normal use.

Workflow for Stability-Indicating Method Validation

Caption: Workflow for SIM Development and Validation.

Part 4: Recommendations for Safe Handling and Storage

Ensuring the chemical integrity of this compound begins with proper handling and storage. These protocols are self-validating systems designed to prevent unintended degradation and ensure operator safety.

Recommended Storage Conditions

The primary goal of storage is to minimize exposure to environmental factors that accelerate degradation.

-

Container: Store in a tightly sealed container to prevent moisture uptake, as hydrochloride salts can be hygroscopic.[14]

-

Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[10]

-

Temperature: Store in a cool, dry, well-ventilated place. While room temperature may be sufficient for short-term storage, refrigeration (2-8°C) is often recommended for long-term stability, especially for solutions.[15]

-

Light: Protect from light by using amber glass vials or storing the container in a dark location.[5]

Safe Handling and Personal Protective Equipment (PPE)

Safe handling procedures are paramount to protect researchers from exposure and prevent contamination of the material.[16]

-

Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling the compound. Avoid eating, drinking, or smoking in the laboratory area.[17]

Decision Logic for Handling and Storage

Caption: Decision workflow for proper compound management.

Conclusion

This compound is a valuable chemical entity whose successful application in research and development is contingent upon a thorough understanding of its fundamental properties. Its high aqueous solubility makes it well-suited for biological and formulation studies, while its stability is governed by common factors such as pH, temperature, and light. By employing systematic forced degradation studies coupled with the development of robust, stability-indicating analytical methods like RP-HPLC, researchers can confidently characterize its degradation profile, establish appropriate storage and handling conditions, and ensure the generation of reliable and reproducible data. This guide provides the foundational knowledge and practical frameworks necessary to maintain the integrity of this important molecule, thereby enabling its effective utilization in the pursuit of new therapeutic discoveries.

References

- Benchchem.

- ChemBK. This compound - Introduction.

- Sigma-Aldrich.

- ChemicalBook. 6091-44-7(Piperidine hydrochloride) Product Description.

- ChemScene. 380223-17-6 | Methyl (S)

- ChemicalBook. This compound | 124072-89-5.

- ChemicalBook. This compound | 124072-89-5.

- OSHA.

- PubMed Central.

- Journal of Chemical Health Risks. Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique.

- The Pharmaceutical Journal.

- PubMed. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms.

- International Journal of Pharmaceutical Sciences.

- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.

- NIH.

- PMC.

- IIP Series. CHEMICAL STABILITY OF DRUGS.

- Journal of Drug Delivery and Therapeutics. Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High.

- ResearchGate. Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC.

- ResearchGate. Studies on the Instability of Chlorhexidine, Part I: Kinetics and Mechanisms.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 124072-89-5 [chemicalbook.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. iipseries.org [iipseries.org]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 124072-89-5 [amp.chemicalbook.com]

- 11. hovione.com [hovione.com]

- 12. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. chemscene.com [chemscene.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

A Technical Guide to the Medicinal Chemistry Applications of the Hexahydropyridazine Scaffold